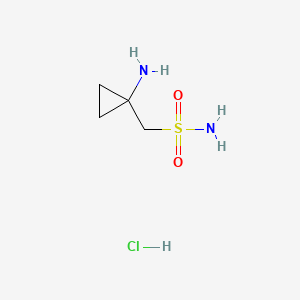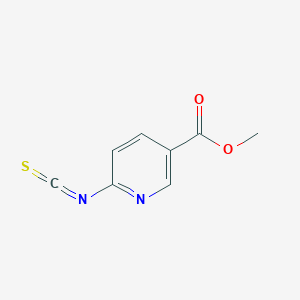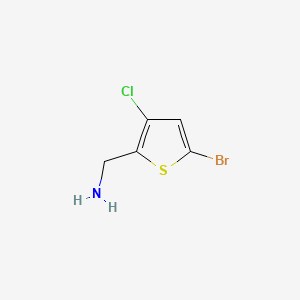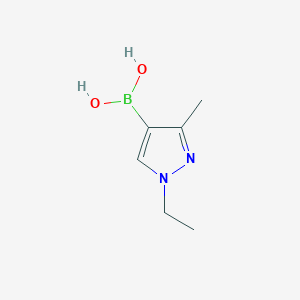![molecular formula C11H21ClN2O4S B13471387 tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorosulfonyl functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The chlorosulfonyl group is introduced through a chlorosulfonation reaction. The reaction conditions often require the use of solvents such as methylene chloride or chloroform and may involve catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to other functional groups such as sulfonamides.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, the compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its structural features allow for the design of molecules with desired pharmacological properties .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate is unique due to the presence of the chlorosulfonyl group
Eigenschaften
Molekularformel |
C11H21ClN2O4S |
|---|---|
Molekulargewicht |
312.81 g/mol |
IUPAC-Name |
tert-butyl N-[[(3R)-1-chlorosulfonylpiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-7-9-5-4-6-14(8-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15)/t9-/m1/s1 |
InChI-Schlüssel |
WDFPRICCHMSLAH-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)S(=O)(=O)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)

![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)


![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)





![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)

